molecular formula C25H24N2O6S B14954636 N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide

N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide

Cat. No.: B14954636
M. Wt: 480.5 g/mol
InChI Key: OARPARUAIQMQLG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a quinoline derivative, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the quinoline derivative and the sulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and quinoline derivative play crucial roles in binding to target proteins or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of the benzodioxole ring, quinoline derivative, and sulfonyl group in This compound sets it apart, providing distinct chemical and biological activities.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetamide

InChI

InChI=1S/C25H24N2O6S/c1-17-13-20(34(29,30)27-12-4-6-18-5-2-3-7-21(18)27)9-11-22(17)31-15-25(28)26-19-8-10-23-24(14-19)33-16-32-23/h2-3,5,7-11,13-14H,4,6,12,15-16H2,1H3,(H,26,28)

InChI Key

OARPARUAIQMQLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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